molecular formula C22H22N4O2S B2354867 N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-07-0

N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2354867
CAS No.: 1251704-07-0
M. Wt: 406.5
InChI Key: HIJZZHHTJDZVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring, which acts as the heme-binding scaffold . This novel chemotype is underexploited among the heme binding moieties .

Scientific Research Applications

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine sulfonamide compounds, including structures similar to N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural applications for weed control (Moran, 2003).

Antimicrobial Properties

Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, which include structures related to the compound , have shown antimicrobial activity. These compounds have been synthesized and evaluated for their potential use in combating microbial infections (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents

Sulfonamide derivatives incorporating a 1,2,4-triazolo[1,5-a]pyridine moiety, similar to this compound, have been synthesized and investigated for their insecticidal properties. These compounds have been found effective against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman et al., 2020).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed significant antifungal and insecticidal activities. This research could pave the way for the development of new fungicides and insecticides (Xu et al., 2017).

Antimalarial Potential

A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which include structures similar to the compound , have been studied for their potential as antimalarial agents. The research involved in silico studies, synthesis, and in vitro evaluation against Plasmodium falciparum, indicating their promising role in antimalarial drug discovery (Karpina et al., 2020).

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, to which this compound belongs, is considered a promising strategy in cancer immunotherapy . They are able to boost the immune response and work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

Properties

IUPAC Name

N-benzyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-17(2)19-10-12-20(13-11-19)26(15-18-7-4-3-5-8-18)29(27,28)21-9-6-14-25-16-23-24-22(21)25/h3-14,16-17H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZZHHTJDZVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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